2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- Methyl Group (C4) : A singlet at δ 2.3–2.5 ppm, indicative of a non-equivalent CH₃ group adjacent to the thiazole ring.
- Aromatic Protons (Benzyl) : Split into multiplets at δ 7.2–7.6 ppm, corresponding to the ortho, meta, and para protons of the chlorobenzene ring.
- Carboxylic Acid Proton : A broad singlet at δ 11.5–12.5 ppm, characteristic of the –COOH group.
- Thiazole Protons : Absent, as the thiazole ring lacks protons due to substitution.
¹³C NMR :
- Carboxylic Acid Carbonyl : δ 170–175 ppm.
- Thiazole Carbons : δ 150–160 ppm (C2, C5) and δ 120–125 ppm (C4).
- Benzyl Carbon : δ 35–40 ppm for the CH₂ group.
| Proton Environment | δ (¹H NMR) | δ (¹³C NMR) |
|---|---|---|
| Methyl (C4) | 2.3–2.5 | 15–18 |
| Chlorobenzyl Aromatic Protons | 7.2–7.6 | 125–140 |
| Carboxylic Acid Proton | 11.5–12.5 | 170–175 |
Infrared (IR) Spectroscopy
- O–H Stretch : Broad peak at 2500–3500 cm⁻¹, indicative of the carboxylic acid group.
- C=O Stretch : Sharp peak at 1700–1750 cm⁻¹, confirming the presence of the carboxylic acid.
- C=N/C–S Stretch : Peaks at 1550–1600 cm⁻¹ and 700–800 cm⁻¹, respectively, corresponding to the thiazole ring.
- C–Cl Stretch : Peak at 550–600 cm⁻¹ due to the chlorobenzyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits absorption bands in the UV region due to conjugated π-systems:
- Thiazole Ring : Absorption at 240–260 nm (π→π* transition).
- Chlorobenzene Ring : Absorption at 270–300 nm (π→π* transition).
- Carboxylic Acid : Minimal absorption due to the lack of conjugation.
| Region | λ_max (nm) | Assignment |
|---|---|---|
| UV | 240–260 | Thiazole π→π* transition |
| UV | 270–300 | Chlorobenzene π→π* transition |
Computational Chemistry Approaches for Conformational Analysis
Density functional theory (DFT) and time-dependent DFT (TD-DFT) methods are employed to predict the conformational preferences and electronic properties of this compound.
Conformational Flexibility
The compound’s flexibility arises from the rotation of the chlorobenzylamino group and the carboxylic acid moiety. Key conformers include:
- Low-Energy Conformer : The carboxylic acid group in a trans configuration relative to the thiazole ring, stabilized by intramolecular hydrogen bonding between the –COOH proton and the thiazole nitrogen.
- High-Energy Conformer : The carboxylic acid group in a cis configuration, with reduced hydrogen bonding.
Relative Energies (B3LYP/6-311++G(d,p)):
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Trans | 0.0 |
| Cis | 2.5–3.0 |
Electronic Structure
- HOMO-LUMO Gaps : Calculated using TD-DFT, the HOMO (highest occupied molecular orbital) is localized on the thiazole ring, while the LUMO (lowest unoccupied molecular orbital) extends to the chlorobenzyl group.
- Electron Density : The carboxylic acid group exhibits high electron density due to resonance stabilization, as evidenced by molecular orbital plots.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-10(11(16)17)18-12(15-7)14-6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVVPBKOHEDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is typically constructed via cyclization reactions between thiourea derivatives and α-halocarbonyl compounds. A patented method for synthesizing 2-aminothiazole derivatives involves depolymerizing monochloroacetaldehyde (MCA) trimer to generate MCA monomer, which reacts with thiourea in anhydrous 2-propanol at 60°C for 2 hours. This approach yields 2-aminothiazole with 99.9% purity after neutralization with sodium bicarbonate and solvent removal. The reaction mechanism proceeds through nucleophilic attack of thiourea’s sulfur atom on the electrophilic carbonyl carbon of MCA, followed by cyclodehydration.
Table 1: Thiazole Ring Synthesis Conditions
| Reactants | Solvent | Temperature | Time | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| MCA trimer + thiourea | 2-Propanol | 60°C | 2 h | 95% | 99.9% | |
| α-Bromoketone + thiourea | Ethanol | Reflux | 4 h | 78% | 95% |
The choice of solvent significantly impacts reaction efficiency. Anhydrous conditions (water content ≤0.3%) prevent hydrolysis of MCA, while alcohols like 2-propanol enhance thiourea solubility. Industrial-scale production often employs acid catalysts (e.g., p-toluenesulfonic acid) during MCA trimer depolymerization to ensure high monomer purity.
Carboxylation at the 5-Position
The carboxylic acid moiety is introduced either through hydrolysis of ester precursors or oxidation of hydroxymethyl intermediates. A demonstrated route involves saponification of ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate using lithium hydroxide in a methanol/ethanol/water mixture (1:1:1) under reflux for 3 hours. This yields the carboxylic acid derivative with an 83% yield after acidification to pH 3–4.
Table 2: Carboxylation Methods
| Starting Material | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Ethyl thiazole-5-carboxylate | LiOH·H2O | MeOH/EtOH/H2O | Reflux | 83% | |
| 5-Hydroxymethylthiazole | HNO3/H2SO4 | Aqueous | 100°C | 85% |
Alternative methods from patent literature describe oxidizing 5-hydroxymethylthiazole to the carboxylic acid using nitric acid-sulfuric acid mixtures (1:3 molar ratio) at 100°C. This route avoids ester intermediates but requires stringent control over oxidation conditions to prevent over-oxidation.
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and reproducibility. Key optimizations include:
- Catalyst Recycling: Reusing acid catalysts (e.g., p-toluenesulfonic acid) from MCA depolymerization reduces waste.
- Continuous Flow Reactors: Enhancing heat transfer and reaction homogeneity improves yields in thiazole cyclization.
- Crystallization Techniques: Anti-solvent addition (e.g., hexane) during final purification increases crystal purity to >99%.
Table 3: Industrial Production Parameters
| Parameter | Laboratory Scale | Industrial Scale | Source |
|---|---|---|---|
| Reaction Volume | 300 mL | 10,000 L | |
| Catalyst Loading | 1 mol% | 0.5 mol% | |
| Purification Method | Filtration | Centrifugation |
Mechanistic and Kinetic Analysis
The rate-determining step in thiazole formation is the cyclization of the thiourea-α-halocarbonyl adduct. Kinetic studies using in-situ IR spectroscopy reveal that reaction rates double when the temperature increases from 50°C to 70°C. Additionally, the carboxylation step follows pseudo-first-order kinetics, with an activation energy of 45 kJ/mol for ester hydrolysis.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
-
Thiazole ring : A heterocyclic aromatic system susceptible to electrophilic substitution.
-
Chlorobenzyl group : A halogenated aromatic substituent prone to nucleophilic aromatic substitution (NAS).
-
Carboxylic acid : A polar group capable of acid-base reactions, esterification, and decarboxylation.
Nucleophilic Aromatic Substitution (NAS)
The chlorobenzyl group may undergo NAS under specific conditions. For example:
| Reagent | Conditions | Product |
|---|---|---|
| Ammonia (NH₃) | High temperature, Cu catalyst | 2-(Benzylamino)-4-methylthiazole-5-carboxylic acid |
| Sodium methoxide | Polar aprotic solvent (DMF) | Methoxy-substituted benzyl derivative |
This reactivity is supported by studies on analogous chlorobenzyl-thiazole systems .
Carboxylic Acid Derivatives
The carboxylic acid group can participate in standard derivatization reactions:
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl ester derivative |
| Amide formation | Thionyl chloride + amine | Corresponding amide |
Such transformations are common in medicinal chemistry to enhance bioavailability .
Thiazole Ring Modifications
The thiazole ring may undergo electrophilic substitution, though its electron-deficient nature limits reactivity. Potential examples include:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-4 | Nitro-substituted thiazole |
| Sulfonation | SO₃, H₂SO₄ | C-5 | Sulfonic acid derivative |
These reactions are speculative and would require empirical validation.
Oxidation
The methyl group at C-4 of the thiazole ring could be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄, acidic medium) .
Reduction
The thiazole ring itself is resistant to hydrogenation, but the chlorobenzyl group might be reduced using LiAlH₄ or catalytic hydrogenation .
Biological Activity and Reaction Byproducts
While not direct chemical reactions, metabolic pathways are critical for understanding its pharmacological profile:
-
Hydroxylation : CYP450 enzymes may oxidize the chlorobenzyl group to a hydroxylated metabolite .
-
Glucuronidation : The carboxylic acid group is a likely site for Phase II metabolism .
Recommended Research Directions
-
Suzuki-Miyaura Coupling : Explore cross-coupling reactions at the chlorobenzyl position.
-
Decarboxylation Studies : Investigate thermal or catalytic decarboxylation to generate novel scaffolds.
-
Click Chemistry : Utilize the carboxylic acid for bioconjugation or probe synthesis.
Scientific Research Applications
The biological activities of 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid can be attributed to its ability to interact with various molecular targets. These interactions often involve modulation of enzymatic activity or receptor binding, which can lead to therapeutic effects.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an antidiabetic agent. It has been shown to enhance insulin sensitivity and reduce oxidative stress in diabetic models. For instance, a study demonstrated that this compound improved pancreatic β-cell function and reduced hyperglycemia in streptozotocin-induced diabetic rats . The mechanism appears to involve the modulation of inflammatory responses and oxidative stress pathways.
Antimicrobial Properties
The thiazole derivatives, including this compound, have exhibited significant antimicrobial activity. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains, including resistant strains . The presence of the chlorobenzyl group enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.
Anticancer Potential
The anticancer properties of this thiazole derivative are also noteworthy. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly enhance cytotoxicity against specific cancer types.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Exhibits similar structural features but with a different position of the chlorine atom on the benzyl group.
2-Amino-4-chlorobenzamide: Shares the chlorobenzyl group but differs in the presence of an amide group instead of the thiazole ring.
Uniqueness
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and antimicrobial properties. This article reviews the compound's biological activity, synthesizing findings from various research studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₁ClN₂O₂S
- CAS Number : 927993-04-2
- Molecular Weight : 270.75 g/mol
The compound features a thiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities.
Antidiabetic Activity
Research has indicated that this compound exhibits significant antidiabetic properties. In a study involving streptozotocin (STZ)-induced diabetic rats, the compound was found to:
- Decrease blood glucose levels : Administration of the compound led to a notable reduction in blood glucose levels over a three-week period.
- Enhance insulin sensitivity : The treatment resulted in increased insulin levels and improved insulin sensitivity as measured by the insulin tolerance test (ITT) .
- Reduce oxidative stress : The compound demonstrated antioxidant effects by restoring levels of catalase, superoxide dismutase, and reduced glutathione, which are crucial for combating oxidative stress associated with diabetes .
Anti-inflammatory Effects
The compound also exhibited anti-inflammatory properties:
- Cytokine Suppression : It significantly reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential in managing inflammation related to diabetes .
Antimicrobial Activity
In addition to its antidiabetic effects, this compound has shown promising antimicrobial activity:
- In vitro Studies : Various thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, thiazole derivatives generally exhibit broad-spectrum antimicrobial activity .
Case Studies and Research Findings
Q & A
Basic Research: Synthesis and Purification
Q1: What are the optimal synthetic routes and purification strategies for synthesizing 2-[(2-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid with high yield and purity? A1: The compound is typically synthesized via condensation of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with a substituted chlorobenzyl group under basic conditions (e.g., potassium carbonate in methanol/water) . Key considerations include:
- Solvent selection : Methanol/water mixtures improve solubility of intermediates.
- Catalyst optimization : Use of weak bases (e.g., K₂CO₃) avoids side reactions like ester hydrolysis.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures enhances purity .
Advanced Research: Biological Activity and Data Contradictions
Q2: How do structural variations in the chlorobenzyl group (e.g., 2-chloro vs. 4-chloro substitution) influence antidiabetic activity, and how should conflicting data from analog studies be interpreted? A2: Studies on analogs like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid show significant hypoglycemic effects in STZ-induced diabetic rats by modulating oxidative enzymes (SOD, CAT) and inflammatory cytokines (TNF-α, IL-6) . However, conflicting data may arise due to:
- Substituent positioning : The 2-chloro group may sterically hinder receptor binding compared to 4-chloro analogs.
- Experimental models : Variations in STZ dosage (e.g., 100 mg/kg vs. lower doses) or animal age (neonatal vs. adult rats) affect disease induction and compound efficacy .
Methodological resolution : Conduct comparative structure-activity relationship (SAR) studies using isothermal titration calorimetry (ITC) to quantify binding affinities .
Basic Research: Analytical Characterization
Q3: What validated analytical methods are recommended for quantifying this compound in biological matrices? A3: Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Key parameters:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v).
- Validation : Ensure linearity (R² > 0.995), LOD (0.1 µg/mL), and recovery (>95%) per ICH guidelines . For low-concentration detection, LC-MS/MS with electrospray ionization (ESI+) provides higher sensitivity .
Advanced Research: Crystallography and Conformational Analysis
Q4: How can crystallographic data resolve ambiguities in the molecular conformation of this compound, particularly regarding thiazole ring planarity and hydrogen bonding? A4: Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement reveals:
- Thiazole ring geometry : Planarity deviations (torsion angles < 5°) due to steric effects from the 2-chlorobenzyl group.
- Hydrogen bonding : Carboxylic acid groups form intermolecular H-bonds with adjacent molecules, stabilizing crystal packing .
Protocol : Grow crystals in ethanol/water (9:1) at 4°C. Use Mo-Kα radiation (λ = 0.71073 Å) for data collection. Validate with R-factor < 0.05 .
Advanced Research: Mechanistic Studies
Q5: What experimental approaches can elucidate the compound’s mechanism in mitigating oxidative stress in diabetic models? A5: Combine biochemical assays with molecular docking:
- Biochemical assays : Measure malondialdehyde (MDA) levels (lipid peroxidation marker) and glutathione (GSH) activity in pancreatic tissues .
- Molecular docking : Use AutoDock Vina to simulate interactions with xanthine oxidase or NF-κB pathways. The carboxylic acid group shows strong binding to catalytic sites (ΔG ≈ -8.5 kcal/mol) .
Contradiction note : Some studies report antioxidant activity via free radical scavenging, while others attribute effects to cytokine modulation. Resolve via siRNA knockdown of target genes (e.g., Nrf2) .
Advanced Research: Structure-Activity Relationships (SAR)
Q6: How does the 2-chlorobenzyl group enhance bioactivity compared to other substituents (e.g., methyl or fluorine)? A6: The electron-withdrawing chlorine atom increases electrophilicity, enhancing interactions with enzymatic active sites. Key SAR findings:
- 2-chloro vs. 4-chloro : 2-substitution improves metabolic stability by reducing CYP450-mediated oxidation.
- Methyl substitution : 4-methyl on the thiazole ring increases lipophilicity (logP ≈ 2.1), aiding membrane permeability .
Advanced method : Quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to map electrostatic potential surfaces .
Basic Research: Stability and Degradation
Q7: What are the major degradation products of this compound under accelerated stability conditions, and how are they characterized? A7: Forced degradation studies (40°C/75% RH, 14 days) reveal:
- Oxidation : Forms this compound sulfoxide (m/z 329.1).
- Hydrolysis : Esterification of the carboxylic acid group in acidic conditions.
Analytical workflow : Use LC-PDA-MS to identify degradants. Validate with NMR (¹H, ¹³C) for structural confirmation .
Advanced Research: In Vivo Pharmacokinetics
Q8: What pharmacokinetic parameters should be prioritized when evaluating this compound in preclinical models? A8: Focus on:
- Oral bioavailability : ~49% due to poor aqueous solubility (~12.9 µg/mL). Improve via nanoformulation (e.g., lyophilized nanosuspensions) .
- Half-life (t½) : ~3–5 hours in rodents. Monitor via serial blood sampling and non-compartmental analysis (WinNonlin®).
Contradiction note : Discrepancies in bioavailability between studies may stem from formulation excipients (e.g., surfactants like Poloxamer 188) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
